6-Methyl-1,2,3,5-tetrahydro-s-indacene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Research
Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. researchgate.net They are widespread in the environment, originating from both natural processes like forest fires and anthropogenic activities such as the incomplete combustion of fossil fuels. nih.govnih.gov The scientific community has extensively studied PAHs to understand their distribution, environmental fate, and effects. researchgate.net
6-Methyl-1,2,3,5-tetrahydro-s-indacene belongs to this large family of compounds. It is a derivative of s-indacene (B1235719), which consists of a benzene (B151609) ring fused with two cyclopentane (B165970) rings. nih.gov Research into specific PAHs like this one is crucial for building a fundamental understanding of how molecular structure influences chemical and physical properties within this class of molecules. While many PAHs are studied for their environmental impact, specialized derivatives are often synthesized in laboratories for targeted research applications. bldpharm.comlookchem.com
Significance of s-Indacene Core Structures in Chemical Synthesis and Application
The s-indacene core is a focal point of significant academic interest because it is an antiaromatic hydrocarbon with 12 π-electrons. researchgate.netnih.gov This antiaromatic character imparts unique electronic properties that are intriguing to chemists. The inherent instability associated with antiaromaticity presents a challenge that synthetic chemists aim to overcome by creating stable derivatives. rsc.org
Molecules based on the s-indacene framework are being explored for their potential in developing advanced materials. researchgate.net Researchers are investigating their use in polymers with distinctive optical and electronic properties and in the field of organic electronics. researchgate.netrsc.org For example, a derivative of s-indacene has been used to fabricate an organic field-effect transistor (OFET), demonstrating moderate hole carrier mobility and opening pathways for optoelectronic applications. nih.gov The study and synthesis of s-indacene derivatives, including this compound, contribute to a deeper understanding of how to modulate antiaromaticity and engineer molecules with desirable electronic characteristics for next-generation materials. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2,3,5-tetrahydro-s-indacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSERHYRMNFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C3CCCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449566 | |
| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202667-45-6 | |
| Record name | 1,2,3,5-Tetrahydro-6-methyl-s-indacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202667-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrahydro-6-methyl-S-indacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 6 Methyl 1,2,3,5 Tetrahydro S Indacene and Its Analogues
Established Synthetic Pathways
Established synthetic routes provide the foundational methods for constructing and modifying the indacene skeleton. These pathways often involve sequential reactions to build the tricyclic system and then functionalize it.
Cyclization Reactions for Indacene Framework Construction
The construction of the indacene core relies heavily on cyclization reactions, which are processes that form a ring of atoms within a molecule. nih.gov For indene-based structures, a common approach involves an aldol-type reaction using a substituted indanone as a precursor. beilstein-journals.org This type of condensation process, followed by dehydration, is an efficient method for creating the five-membered ring characteristic of the indene (B144670) system. beilstein-journals.org The versatility of this method allows for the use of various functionalized indanones, enabling the synthesis of a diverse range of indene-based molecular modules. beilstein-journals.org
Another powerful strategy involves intramolecular cyclization. For example, the Povarov reaction, a type of formal [4+2] cycloaddition, can be employed in a one-pot, three-component procedure to construct quinoline-based frameworks, demonstrating the utility of cycloaddition in building complex fused-ring systems. mdpi.com While not directly forming an indacene, such strategies highlight the principles that can be adapted for constructing polycyclic aromatic structures. The choice of catalyst and reaction conditions can be crucial in directing the regioselectivity of these cyclization reactions. mdpi.com
Bromination of Indacene Derivatives
Bromination is a critical functionalization reaction that introduces bromine atoms onto the indacene framework. These bromo-derivatives serve as versatile intermediates, particularly for subsequent cross-coupling reactions. tubitak.gov.tr The photochemical bromination of substituted indan-1-one derivatives is a well-established method. tubitak.gov.tr This process often utilizes reagents such as molecular bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) under irradiation with a lamp. tubitak.gov.trresearchgate.net
The reaction can yield a mixture of products, including monobromo, dibromo, and tribromo compounds, depending on the stoichiometry of the bromine used and the reaction conditions. tubitak.gov.tr For instance, the bromination of indan-1-one can produce 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, and 2,2-dibromoindan-1-one. tubitak.gov.tr N-bromosuccinimide (NBS) is another reagent used for bromination, particularly at positions adjacent to an aromatic ring or double bond. nih.govyoutube.com The selectivity of bromination is often higher than chlorination, preferentially occurring at tertiary or secondary carbon atoms. youtube.com
| Starting Material | Reagents & Conditions | Major Products | Yields |
|---|---|---|---|
| Indan-1-one | Br₂ (4 equiv.), CCl₄, 150W lamp, RT | 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1-one | Not specified |
| 2-Methyl indanone | Br₂ (4 equiv.), CCl₄, 150W lamp, RT | Tribromo indanone, Dibromo indanone, Monobromo indandione | 53%, 20%, 20% |
| 3-Methyl indanone | Br₂ (4 equiv.), CCl₄, 150W lamp, RT | 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one, 2-bromo-3-bromomethyl-1H-inden-1-one | Not specified |
Functional Group Transformations for Substitution
Functional group transformations, or interconversions, are essential for modifying the chemical properties of the indacene molecule after the core structure has been established. solubilityofthings.com These reactions allow for the conversion of one functional group into another, enabling the synthesis of a wide array of analogues. solubilityofthings.comorganic-synthesis.com
Common transformations include:
Nucleophilic Substitution: This reaction involves replacing a leaving group (such as a halide or sulfonate) with a nucleophile. solubilityofthings.comyoutube.com For example, an alcohol can be converted into a better leaving group, like a tosylate, which can then be substituted by various nucleophiles to introduce new functionalities. youtube.comub.edu
Reduction and Oxidation: These reactions are used to alter the oxidation state of a functional group. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can convert ketones and aldehydes into alcohols. organic-synthesis.com Conversely, oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can transform alcohols back into aldehydes or ketones. organic-synthesis.com
Elimination Reactions: These processes remove atoms or groups from adjacent carbons to form double or triple bonds, which can be a key step in creating unsaturation within a side chain or part of the ring system. youtube.com
These transformations provide chemists with a versatile toolkit to manipulate molecular structures, allowing for the strategic synthesis of complex indacene derivatives from simpler precursors. solubilityofthings.com
Advanced Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on advanced cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly powerful for the functionalization of aromatic frameworks like indacene.
Suzuki-Miyaura Cross-Coupling in Indacene Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. yonedalabs.combeilstein-journals.org Its significance was recognized with the 2010 Nobel Prize in Chemistry. yonedalabs.com The reaction is prized for the mild conditions, tolerance of various functional groups, and the commercial availability and stability of the organoboron reagents. mdpi.com
In the context of indacene synthesis, Suzuki-Miyaura coupling is used to attach aryl, vinyl, or alkyl groups to a bromo- or iodo-substituted indacene core. mdpi.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com The choice of palladium catalyst, ligands, and base is critical for achieving high yields. mdpi.comresearchgate.net
| Electrophile (Indazole Analogue) | Nucleophile (Boronic Acid) | Palladium Catalyst | Solvent/Base | Yield |
|---|---|---|---|---|
| 3-Iodo-1H-indazole | Furan-2-boronic acid | PdCl₂(dppf) | BMImBF₄ / K₂CO₃ | ~85% |
| 3-Iodo-1H-indazole | 4-Formylphenylboronic acid | PdCl₂(dppf) | BMImBF₄ / K₂CO₃ | ~90% |
| 3-Iodo-1H-indazole | 4-Cyanophenylboronic acid | PdCl₂(dppf) | BMImBF₄ / K₂CO₃ | ~92% |
Palladium-Catalyzed Synthetic Routes
Beyond the Suzuki-Miyaura reaction, palladium catalysis offers a broad spectrum of synthetic routes for both constructing and functionalizing indacene and its analogues. mdpi.com These methods enable the formation of multiple C-C and C-O bonds with high regioselectivity and functional group tolerance. rsc.org
One powerful example is the palladium-catalyzed cascade reaction of o-iodostyrenes with internal alkynes and formates to produce various indene-1-acetates. rsc.org This process constructs three C-C bonds and one C-O bond in a single sequence of double carbopalladation and aryloxycarbonylation. rsc.org Other important palladium-catalyzed reactions include:
Stille Coupling: This reaction couples an organotin compound with an organic halide and has been used to prepare aryl-substituted indenes such as 9-(3-indenyl)-anthracene. mdpi.com
Carbonylative Coupling: These reactions incorporate carbon monoxide (CO) to synthesize carbonyl-containing compounds. For example, a multicomponent synthesis of indolizines from bromopyridines, imines, and alkynes proceeds through a palladium-catalyzed carbonylation step. nih.gov
Carbene Coupling: Recent advances include the enantioselective synthesis of complex polyarenes through the palladium-catalyzed cross-coupling of N-arylsulfonylhydrazones (carbene precursors) with benzyl (B1604629) bromides. nih.gov
These diverse palladium-catalyzed methodologies provide efficient and modular access to a wide range of complex indacene derivatives and other polycyclic systems. mdpi.comrsc.orgnih.gov
Multi-Step Synthesis of Functionalized 6-Methyl-1,2,3,5-tetrahydro-s-indacene Analogues
While a direct, high-yield synthesis of this compound is not extensively detailed in readily available literature, the synthesis of structurally related functionalized analogs, such as (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, provides a blueprint for the construction of the core indacene skeleton with methyl substitution. masterorganicchemistry.com This asymmetric synthesis showcases a multi-step approach that can be adapted to produce a variety of functionalized indacene derivatives.
The synthesis of these analogs often begins with the construction of a suitably substituted precursor that can undergo intramolecular cyclization. A common strategy involves the use of Friedel-Crafts acylation or alkylation to introduce key carbon frameworks onto an aromatic ring. For instance, an appropriately substituted phenylpropanoic acid can be cyclized via an intramolecular Friedel-Crafts acylation to form an indanone, which serves as a crucial intermediate. Subsequent reactions can then be employed to build the second five-membered ring.
A representative, though not identical, synthetic pathway leading to a methyl-substituted tetrahydroindene-dione involves several key transformations: masterorganicchemistry.com
Asymmetric Alkylation: Introduction of a methyl group to a chiral bicyclic lactam template to establish the desired stereochemistry.
Side-Chain Introduction: Further alkylation to append the remainder of the carbon skeleton necessary for the second ring formation.
Reductive Intramolecular Alkylation: Formation of a diketone intermediate.
Intramolecular Aldol Condensation: Cyclization to form the hydrinden-2-one core.
Oxidative Cleavage: Transformation of an exocyclic double bond to introduce the second carbonyl group, yielding the functionalized tetrahydro-indene-dione.
This sequence highlights the modular nature of the synthesis, allowing for the introduction of various functional groups at different stages to generate a library of analogs.
Reaction Conditions and Yield Optimization in Indacene Synthesis
The efficiency of synthesizing s-indacene (B1235719) derivatives is highly dependent on the careful optimization of reaction conditions, particularly for the key cyclization steps, which are often intramolecular Friedel-Crafts reactions. The choice of catalyst, solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.
Catalyst Selection: Lewis acids are the most common catalysts for Friedel-Crafts reactions. The strength of the Lewis acid can significantly impact the reaction rate and selectivity. For instance, in the synthesis of indolines via a diastereoselective Friedel-Crafts reaction, a screen of various Lewis acids, including Sc(OTf)₃, FeCl₃, AuCl₃·3H₂O, and AgOTf, showed varying degrees of success, with AlCl₃ ultimately providing the best results. researchgate.net The optimization of catalyst loading is also crucial; increasing the equivalents of AlCl₃ from 0.5 to 1.5 improved the yield of the desired indoline (B122111) from 65% to 82%. researchgate.net
Solvent Effects: The solvent plays a multifaceted role in these syntheses, influencing reactant solubility, catalyst activity, and the stabilization of intermediates. In the aforementioned indoline synthesis, changing the solvent from dichloromethane (B109758) (DCM) to dichloroethane (DCE) resulted in only trace amounts of the product, highlighting the sensitivity of the reaction to the solvent environment. researchgate.net
Temperature and Reaction Time: These parameters are often interdependent and must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts. For example, in the synthesis of a methyl-substituted tetrahydro-1H-indene-dione, specific low-temperature conditions (-78 °C) were employed for the initial alkylation steps to ensure high diastereoselectivity, while subsequent cyclization and functional group transformations were carried out at room temperature or under reflux. masterorganicchemistry.com
The following interactive data table summarizes the optimization of reaction conditions for a model intramolecular Friedel-Crafts cyclization leading to an indoline, which illustrates the principles applicable to indacene synthesis.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | AlCl₃ (1.0) | DCM | rt | 5 | 70 | 45 |
| 2 | Sc(OTf)₃ | DCM | rt | - | - | 25-52 |
| 3 | FeCl₃ | DCM | rt | - | - | 25-52 |
| 4 | AuCl₃·3H₂O | DCM | rt | - | - | 25-52 |
| 5 | AgOTf | DCM | rt | - | - | 25-52 |
| 6 | AlCl₃ (0.5) | DCM | rt | - | - | 65 |
| 7 | AlCl₃ (1.0) | DCM | rt | - | - | 74 |
| 8 | AlCl₃ (1.5) | DCM | rt | - | - | 82 |
| 9 | AlCl₃ (1.0) | DCE | rt | - | - | Trace |
Data adapted from a study on the synthesis of enantiomerically enriched indolines, demonstrating principles of reaction optimization applicable to indacene synthesis. researchgate.net
This systematic approach to optimizing reaction parameters is essential for the development of efficient and scalable synthetic routes to this compound and its functionally diverse analogues.
Chemical Reactivity and Mechanistic Investigations of 6 Methyl 1,2,3,5 Tetrahydro S Indacene
Oxidative Transformations of the Indacene Core
The indacene core of 6-Methyl-1,2,3,5-tetrahydro-s-indacene possesses sites susceptible to oxidation, primarily the benzylic C-H bonds of the tetrahydro rings. These positions are activated by the adjacent aromatic system. Oxidation can lead to the formation of ketones or, under more forceful conditions, ring-opening products. The aromatic ring itself is generally resistant to oxidation but can be cleaved under harsh conditions.
Common oxidizing agents can be employed to achieve these transformations. For instance, reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can convert the benzylic methylenes to carbonyl groups.
Table 1: Predicted Oxidative Transformations
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Indanone derivative | Hot, alkaline |
| Chromium Trioxide (CrO₃) | Indanone derivative | Acetic acid or acetone |
These reactions are foundational in synthetic chemistry for introducing functional groups that can be used for further derivatization.
Reductive Pathways and Product Derivatization
The aromatic ring of this compound can undergo reduction under specific conditions, although it requires potent reducing agents due to the stability of the aromatic system. A common method for reducing benzene (B151609) rings is the Birch reduction, which involves an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source. This reaction would likely reduce the aromatic ring to a non-conjugated diene.
Furthermore, if the indacene core is first oxidized to form a ketone (as described in section 3.1), the resulting carbonyl group can be readily reduced.
Table 2: Potential Reductive Pathways and Derivatizations
| Reagent / Reaction | Substrate | Product |
|---|---|---|
| Na / NH₃(l), EtOH | This compound | Dihydroindacene derivative |
| Sodium Borohydride (B1222165) (NaBH₄) | Indanone derivative | Indanol derivative |
Electrophilic Substitution Reactions on the Indacene System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by its alkyl substituents. wikipedia.org Both the methyl group and the fused aliphatic rings are electron-donating groups (EDGs), which increase the nucleophilicity of the benzene ring and direct incoming electrophiles to the ortho and para positions. libretexts.org
Given the structure, the positions ortho and para to the methyl group are the most likely sites of substitution. Steric hindrance from the adjacent fused ring might influence the regioselectivity between the available positions. Key SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-6-methyl-1,2,3,5-tetrahydro-s-indacene |
| Bromination | Br₂, FeBr₃ | 7-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene |
The mechanism for these reactions involves the generation of a strong electrophile that is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). researchgate.net A subsequent deprotonation step restores the aromaticity of the ring. researchgate.net
Nucleophilic Substitution Reactions in Halogenated Indacene Derivatives
Nucleophilic substitution can occur on halogenated derivatives of this compound. The reaction pathway depends on the position of the halogen.
Nucleophilic Aromatic Substitution (SNAr): If the halogen is on the aromatic ring (e.g., 7-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene), SNAr is generally difficult unless there are strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com Since the indacene system is substituted with electron-donating groups, SNAr would require very harsh conditions or a metal catalyst (e.g., Buchwald-Hartwig amination).
Nucleophilic Aliphatic Substitution (SN1/SN2): If a halogen is introduced on the aliphatic portion, for example at a benzylic position via radical halogenation, it can be substituted by a nucleophile. savemyexams.com The reaction could proceed via an SN1 mechanism, due to the stability of the resulting benzylic carbocation, or an SN2 mechanism, depending on the specific substrate and reaction conditions. youtube.com
Table 4: Potential Nucleophilic Substitution Reactions
| Substrate | Reagent | Mechanism | Potential Product |
|---|---|---|---|
| 7-Bromo-6-methyl-...-indacene | NaOMe, high temp. | SNAr (Elimination-Addition) | 7-Methoxy-6-methyl-...-indacene |
Reaction Mechanism Elucidation for Indacene-Based Compounds
Elucidating the mechanisms of reactions involving indacene-based compounds involves a combination of kinetic studies, isotopic labeling, and computational modeling. For example, in the catalytic oxidation of a related compound, indene (B144670), mechanistic studies determined the reaction orders with respect to the substrate, oxidant, and catalyst to identify the rate-limiting step. nih.gov Such studies reveal whether the substrate is involved in the slow step and can help map the entire catalytic cycle. nih.gov
For substitution reactions, the analysis of product distribution (e.g., the ratio of ortho, meta, and para isomers in SEAr) provides insight into the directing effects of substituents and the stability of the intermediates.
Indacene derivatives, particularly in their deprotonated (anionic) form, are highly effective ligands in organometallic chemistry and catalysis. The deprotonated form, an indenide-type ligand, can coordinate to a transition metal center in various fashions. Transition-metal indenyl complexes often show different and enhanced reactivity compared to their more common cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". rsc.org This effect is attributed to the ability of the indenyl ligand to undergo ring-slippage (from η⁵ to η³ coordination), which can open up a coordination site on the metal and facilitate substrate binding and subsequent catalytic steps. rsc.org
The this compound framework can be deprotonated to form a monoanionic or dianionic ligand, which can then coordinate with metals like zirconium, titanium, or iron to form metallocene-type catalysts used in olefin polymerization. The electronic and steric properties of the ligand, influenced by the methyl group and the fused rings, play a key role in determining the activity, selectivity, and properties of the resulting polymer. researchgate.net
Table 5: Indacene-Based Ligands in Catalysis
| Metal Center | Ligand Form | Potential Catalytic Application |
|---|---|---|
| Zirconium (Zr) | Dianionic Indacenide | Olefin Polymerization |
| Rhodium (Rh) | Monoanionic Indenide | Asymmetric Hydrogenation |
The study of these ligand coordination mechanisms is crucial for designing new catalysts with improved performance for a wide range of chemical transformations. chemscene.com
Advanced Spectroscopic and Structural Elucidation of 6 Methyl 1,2,3,5 Tetrahydro S Indacene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-Methyl-1,2,3,5-tetrahydro-s-indacene, with the molecular formula C₁₃H₁₄ and a molar mass of 170.25 g/mol , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its structure. illinois.eduresearchgate.netuni.lu
¹H NMR Spectral Analysis of Protons on the Indacene Framework
The aromatic region would likely show distinct signals for the protons on the benzene (B151609) ring of the indacene framework. The protons on the five-membered rings would exhibit chemical shifts in the aliphatic region, with their multiplicity providing information about adjacent protons. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The aromatic carbons would resonate in the downfield region (typically 100-150 ppm), while the aliphatic carbons of the tetrahydroindacene rings and the methyl group carbon would appear in the upfield region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom. Without experimental data, a precise assignment of each carbon signal is not possible.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons in the five-membered rings, aiding in the assignment of these aliphatic protons. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the aromatic carbons, confirming the position of the methyl group on the indacene framework. researchgate.net
A hypothetical table of expected 2D NMR correlations is presented below:
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HMBC) | Correlated Proton (¹H) Signal (via COSY) |
| Methyl Protons | Aromatic Carbons, Quaternary Aromatic Carbon | - |
| Aromatic Protons | Other Aromatic Carbons, Benzylic Carbons | Other Aromatic Protons |
| Benzylic Protons | Aromatic Carbons, Aliphatic Carbons | Aliphatic Protons |
| Aliphatic Protons | Other Aliphatic Carbons, Benzylic Carbons | Other Aliphatic Protons, Benzylic Protons |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. illinois.eduresearchgate.netuni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to determine the purity of a sample and to confirm the identity of the compound. In the analysis of this compound, the gas chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum corresponding to this peak would show the molecular ion (M⁺) peak, which would confirm the molecular weight of the compound. Fragmentation of the molecular ion in the mass spectrometer would produce a characteristic pattern of fragment ions, which serves as a "fingerprint" for the molecule and can be used to confirm its structure. While specific fragmentation data is not available, common fragmentation pathways for such aromatic hydrocarbons would involve the loss of methyl groups and fragmentation of the aliphatic rings.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is likely amenable to GC-MS, LC-MS could be employed for its analysis, especially in complex matrices. In LC-MS, the compound would first be separated by liquid chromatography and then detected by the mass spectrometer. This technique is widely used in various fields, including pharmaceutical analysis and environmental monitoring, for the sensitive and selective detection of organic compounds. For substituted indacene compounds, LC-MS could be used for quantitative analysis or for the identification of metabolites in biological samples.
Predicted mass spectrometry data for this compound from PubChem suggests the following adducts could be observed: uni.lu
| Adduct | m/z |
| [M+H]⁺ | 171.11682 |
| [M+Na]⁺ | 193.09876 |
| [M-H]⁻ | 169.10226 |
| [M]⁺ | 170.10899 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
The molecule's structure consists of an aromatic ring and saturated aliphatic rings, along with a methyl group. Key absorptions would include C-H stretching vibrations from the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the tetrahydro rings and the methyl group would be expected in the 3000-2850 cm⁻¹ range. Furthermore, characteristic C=C stretching vibrations from the aromatic core would likely be observed between 1600-1450 cm⁻¹. The presence of the methyl group would also give rise to specific C-H bending vibrations.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (CH₂, CH₃) | 3000 - 2850 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Aliphatic CH₂ | ~1465 | Bend (Scissoring) |
Note: This table is predictive and based on established principles of IR spectroscopy, as specific experimental data for this compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.
Table 2: Predicted UV-Vis Absorption for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
|---|
Note: This table represents a theoretical prediction, as experimentally determined UV-Vis spectra for this compound are not found in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact geometry of its fused ring system. It would confirm the planarity of the aromatic portion and detail the conformation of the two saturated five-membered rings. Furthermore, it would provide precise measurements of the carbon-carbon bond lengths in both the aromatic and aliphatic parts of the molecule, as well as the orientation of the methyl group. While crystallographic data exists for more complex derivatives of indacene, such as 1,1,5,5-tetramethyl-1,2,5,6-tetrahydro-3a,4,7a,8-tetraaza-s-indacene-3,7-dione, such data cannot be directly extrapolated to the simpler target molecule. researchgate.net
Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry classification of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
Note: This table lists the type of data that would be generated from an X-ray crystallography experiment. No such experimental data has been published for this compound.
Theoretical and Computational Chemistry Studies on 6 Methyl 1,2,3,5 Tetrahydro S Indacene
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
No published studies were found that detail the optimized geometric parameters (bond lengths, angles) or electronic properties calculated via DFT for 6-Methyl-1,2,3,5-tetrahydro-s-indacene.
Frontier Molecular Orbital (FMO) Analysis
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. FMO analysis is crucial for understanding a molecule's electronic transitions and reactivity. acs.org
HOMO-LUMO Energy Gaps and Chemical Reactivity Prediction
Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been computationally determined for this compound in the surveyed literature.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which identify electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, have not been generated for this specific molecule in published research.
Non-Covalent Interaction (NCI) Analysis
There are no available NCI analyses to describe the nature and strength of non-covalent interactions that might govern the supramolecular chemistry of this compound.
Quantum Chemical Modeling of Reaction Pathways
Modeling of specific reaction pathways involving this compound has not been a subject of published computational studies.
While the requested theoretical frameworks are standard in modern computational chemistry, their application to generate specific, reliable data for this compound requires dedicated research that is not yet present in the public domain.
Applications of 6 Methyl 1,2,3,5 Tetrahydro S Indacene in Catalysis and Materials Science
Coordination Chemistry and Ligand Design
The tetrahydro-s-indacene core of 6-Methyl-1,2,3,5-tetrahydro-s-indacene serves as a versatile platform for ligand design, enabling the formation of a variety of transition metal complexes. The specific arrangement of its fused rings and the presence of the methyl group influence the steric and electronic environment around the metal center, which in turn dictates the catalytic activity and selectivity of the resulting complexes.
Formation of Transition Metal Complexes with Indacene Ligands
Transition metal complexes incorporating indacene-based ligands, including derivatives of this compound, are typically synthesized by reacting the ligand with a suitable metal precursor. The synthesis of a related compound, 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene, has been achieved through a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex, showcasing a method to functionalize the indacene core before complexation.
The general approach to forming these complexes involves the deprotonation of the cyclopentadienyl (B1206354) rings within the indacene structure, followed by reaction with a transition metal halide. This results in the formation of a stable metal-ligand bond. The specific geometry and coordination of the resulting complex can be influenced by the reaction conditions and the nature of the other ligands attached to the metal center.
Application as Catalysts in Organic Reactions
While specific data on the catalytic performance of simple this compound complexes in a broad range of organic reactions is not extensively detailed in available literature, the broader class of indacenyl metal complexes is known for its catalytic prowess. For instance, derivatives of this compound are utilized as ligands in the preparation of metallocene catalysts. The structural rigidity and electronic tunability of the indacene ligand can enhance the catalytic activity and selectivity in various transformations, including cross-coupling reactions and hydrogenations.
Olefin Polymerization Catalysis
The most prominent application of this compound is as a building block for the synthesis of sophisticated metallocene catalysts used in olefin polymerization. These catalysts offer precise control over the polymer's microstructure and properties.
Metallocene Compounds Incorporating Indacene Moieties
This compound is a key starting material for the synthesis of more complex, substituted indacenyl ligands that are then incorporated into metallocene catalysts. For example, it is used in the synthesis of ligands for C1-symmetric bisindenyl complexes, which are designed to improve the selectivity of the catalyst synthesis towards the desired anti-isomer, increase the yield, and simplify purification. A patent describes the synthesis of such ligands starting from this compound. google.com
Another patent details the synthesis of 8-(4-(tert-butyl)phenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene and its subsequent use in forming metallocene compounds. google.com These compounds, featuring a bridged indacene and indene (B144670) structure, are designed to exhibit high activity in olefin polymerization. google.com The synthesis of asymmetric constrained geometry catalysts also utilizes derivatives like 8-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene. google.com
The general structure of these metallocene catalysts involves a central transition metal atom, such as zirconium or hafnium, sandwiched between two cyclopentadienyl-type ligands, where at least one is a derivative of this compound.
Table 1: Examples of Metallocene Precursors Derived from this compound
| Precursor Compound | Application | Reference |
| 8-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene | Synthesis of asymmetric constrained geometry catalysts | google.com |
| 8-(4-(tert-butyl)phenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene | Formation of metallocene compounds for olefin polymerization | google.com |
| 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | Ligand in metallocene catalysts for olefin polymerization |
Impact on Polymerization Reactivity and Polymer Properties
The structure of the indacenyl ligand derived from this compound has a significant impact on the polymerization process and the final properties of the polymer. The substituents on the indacene framework, such as phenyl or tert-butylphenyl groups, can be used to tune the steric and electronic environment of the catalytic active site.
This tuning allows for the control of key polymer properties, including:
Molecular Weight : The steric bulk of the ligand can influence the rate of chain termination reactions, thereby affecting the molecular weight of the resulting polymer.
Monomer Incorporation : In copolymerization, the ligand structure can influence the relative incorporation rates of different monomers.
Stereoregularity : For the polymerization of propylene, the symmetry of the metallocene catalyst, dictated by the ligand, determines the tacticity (isotactic, syndiotactic, or atactic) of the polypropylene (B1209903). C1-symmetric catalysts derived from these ligands are particularly noted for producing polypropylene with specific microstructures. google.com
Catalysts based on these ligands aim to achieve high reactivity in olefin polymerization and to facilitate the production of polyolefins with desirable characteristics, such as a high melting point and low fines content. google.com
Advanced Organic Materials and Electronics
As a polycyclic aromatic hydrocarbon (PAH), this compound is a building block for more complex organic materials with potential applications in electronics. The extended π-system of the s-indacene (B1235719) core is a key feature that can be exploited in the design of organic semiconductors.
While specific studies on the electronic properties of materials derived directly from this compound are not widely reported, the broader class of indacene-based materials is of significant interest. The fusion of multiple rings in these molecules can lead to materials with desirable charge transport properties. The introduction of substituents, as seen in the synthesis of phenylated derivatives , can further modify the electronic bandgap and molecular packing, which are crucial for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of such advanced materials often leverages cross-coupling reactions to build larger, more conjugated systems from precursors like this compound.
Role in Organic Semiconductors and Photonic Devices
The s-indacene framework is a subject of interest in the field of organic electronics due to its distinctive electronic characteristics. researchgate.net Derivatives of s-indacene have been investigated as active materials in organic field-effect transistors (OFETs), demonstrating their capability to transport charge. researchgate.net The performance of these materials is intrinsically linked to their molecular structure and how they arrange themselves in the solid state, which in turn influences the charge-carrier mobility. researchgate.netacs.org
The antiaromatic nature of the s-indacene core plays a crucial role in its electronic properties. While antiaromaticity is often associated with instability, fusing aromatic units to the s-indacene core can stabilize the system, allowing for the exploration of its unique characteristics. researchgate.net This approach has led to the development of s-indacene derivatives with respectable hole mobilities, highlighting their potential as p-type organic semiconductors. researchgate.net
For instance, studies on dinaphtho-fused s-indacenes have shown that modifications to the molecular structure, such as the inclusion of trialkylsilyl substituents, can significantly impact the thin-film morphology and, consequently, the performance of OFETs. researchgate.net Optimization of the thin-film morphology of these materials has resulted in high charge-carrier mobilities, demonstrating the potential of s-indacene-based compounds in high-performance electronic devices. researchgate.netuky.edu The unique fused-ring structure of compounds like this compound offers a versatile platform for further functionalization to create novel polycyclic aromatic systems for such applications.
Interactive Table: Performance of s-Indacene Derivatives in Organic Field-Effect Transistors (OFETs)
| Derivative | Hole Mobility (cm²/Vs) |
| Hexaxylyl derivative | Moderate |
| Triisobutylsilyl-DNBDC | Up to 0.52 |
| Dinaphtho-fused s-indacenes | Over 7 |
Design of Functionalized s-Indacene Derivatives for Optoelectronic Applications
The design and synthesis of functionalized s-indacene derivatives are central to unlocking their full potential in optoelectronic applications. By strategically adding different chemical groups to the s-indacene core, researchers can fine-tune the material's electronic properties, such as the HOMO and LUMO energy levels, the bandgap, and the charge transport characteristics. researchgate.net This modular approach allows for the creation of materials with tailored properties for specific device applications. researchgate.net
One effective strategy involves the fusion of aromatic or heteroaromatic rings to the s-indacene backbone. For example, the replacement of outer benzene (B151609) rings with benzothiophenes in an indeno[1,2-b]fluorene system, which contains an s-indacene core, has been shown to enhance the antiaromatic character of the central core. rsc.orgrsc.org This modification influences the optoelectronic properties and can lead to improved performance in devices. rsc.org
Furthermore, the introduction of various substituents, such as aryl or ethynyl (B1212043) groups, provides another avenue for property modulation. rsc.orgrsc.org These functional groups can affect the intermolecular interactions and solid-state packing of the molecules, which are critical factors for efficient charge transport in organic semiconductors. researchgate.netacs.org Computational studies, such as Density Functional Theory (DFT), are often employed to predict the electronic structure and properties of new s-indacene derivatives, guiding the synthetic efforts towards materials with desired characteristics. researchgate.netuky.edu The versatility of the s-indacene skeleton, as seen in this compound, makes it a valuable precursor for the synthesis of these advanced functional materials.
Interactive Table: Properties of Functionalized s-Indacene Derivatives
| Derivative Class | Key Functionalization | Impact on Properties |
| Hexaaryl derivatives | Peripheral aryl groups | Modulation of HOMO/HOMO-1 levels, weak fluorescence from S2 state. researchgate.net |
| Dinaphtho-fused s-indacenes | (Trialkylsilyl)ethynyl groups | Favorable solid-state packing, high charge-carrier mobility. researchgate.netacs.org |
| Indacenodibenzothiophenes (IDBTs) | Aryl- and ethynyl-substituents | Enhanced antiaromaticity of the s-indacene core, potential for hole and/or electron transport. rsc.orgrsc.org |
Exploration of Biological Activities and Medicinal Chemistry Potential
Investigation of Therapeutic Agent Development
The development of new therapeutic agents often begins with the identification of novel chemical scaffolds that exhibit promising biological activity. The symmetrically fused ring system of s-indacene (B1235719) and its derivatives, including 6-Methyl-1,2,3,5-tetrahydro-s-indacene, has presented an interesting basis for such exploration. Research has focused on synthesizing and evaluating a series of these compounds to understand their potential for further development in medicine. The core structure is seen as a viable starting point for creating analogues with potentially enhanced efficacy and specificity.
Anti-cancer Activity Studies
A significant area of investigation for novel chemical entities is their potential to combat cancer. The anti-proliferative properties of this compound and related compounds have been a subject of these research efforts.
Cytotoxic Effects on Human Tumor Cell Lines (e.g., NCI60 Screen)
To assess the anti-cancer potential of this compound, its cytotoxic effects were evaluated against a panel of human tumor cell lines. In studies utilizing the National Cancer Institute's 60-cell line screen (NCI60), the compound demonstrated a notable level of broad-spectrum cytotoxic activity. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, was found to be 1.58 µM for this compound, indicating its potency across various cancer cell types.
Table 1: Cytotoxicity Data for this compound
| Parameter | Value (µM) |
|---|
| GI50 | 1.58 |
Anti-inflammatory Response Investigations
In addition to its anti-cancer properties, the potential for this compound to modulate inflammatory responses has been explored. Research has shown that certain s-indacene derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This is a key indicator of anti-inflammatory activity, as excessive NO production is a hallmark of inflammatory conditions. Specifically, this compound was identified as a potent inhibitor of NO production, suggesting it may have a role in mitigating inflammatory processes.
Pharmacokinetic Studies and Analytical Method Development
For any compound to be considered for therapeutic development, a thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body—is essential. This requires the development of sensitive and reliable analytical methods to measure the compound's concentration in biological samples.
HPLC Methodologies for Pharmacokinetics
To facilitate pharmacokinetic studies of this compound, a specific high-performance liquid chromatography (HPLC) method was developed and validated. This analytical technique is crucial for accurately quantifying the compound's levels in plasma over time. The developed reversed-phase HPLC method demonstrated the necessary precision, accuracy, and sensitivity for its intended purpose. The validation of this method ensures that the data obtained from pharmacokinetic studies are reliable, forming a critical step in the preclinical evaluation of the compound.
Derivatives and Analogues of 6 Methyl 1,2,3,5 Tetrahydro S Indacene: Structure Activity Relationships
Synthesis and Research on Methyl- and Phenyl-Substituted Indacenes
The introduction of methyl and phenyl groups onto the 6-Methyl-1,2,3,5-tetrahydro-s-indacene framework can significantly alter its electronic and steric properties. Research in this area, while not extensive for this specific parent compound, has demonstrated viable synthetic pathways for analogous structures.
One documented route for the synthesis of a phenyl-substituted derivative involves the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org This powerful method allows for the formation of a carbon-carbon bond between a halogenated precursor and a boronic acid derivative. Specifically, 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene has been synthesized from 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene (B15157630) and phenylboronic acid. beilstein-journals.org This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. beilstein-journals.org
| Derivative | Synthetic Method | Key Reagents | Yield (%) |
| 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | Suzuki-Miyaura Coupling | 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene, phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 82.1 |
This table presents available data on the synthesis of a phenyl-substituted derivative. Data for other specific methyl- and phenyl-substituted derivatives of this compound is limited in the reviewed literature.
Halogenated Indacene Derivatives
Halogenation of the this compound core introduces atoms with distinct electronic properties, which can modulate the molecule's reactivity and potential for intermolecular interactions. While specific studies on the halogenation of this compound are not widely reported, general principles of electrophilic aromatic substitution on related indacene systems can be applied.
The phenyl group of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene, for instance, is susceptible to electrophilic halogenation. beilstein-journals.org Reactions with reagents such as bromine (Br₂) or chlorine (Cl₂) would be expected to proceed with regioselectivity, likely at the para position of the phenyl ring due to steric and electronic directing effects. beilstein-journals.org The synthesis of the precursor, 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene, is a key step in the preparation of other derivatives, highlighting the importance of halogenated intermediates. beilstein-journals.org
The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical factors in drug design and materials science.
| Halogenated Derivative | Potential Synthetic Method | Potential Reagents | Anticipated Regioselectivity |
| 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Position 4 |
| 4-Chloro-6-methyl-1,2,3,5-tetrahydro-s-indacene | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Position 4 |
| 6-Methyl-4-(4-bromophenyl)-1,2,3,5-tetrahydro-s-indacene | Electrophilic Bromination | Br₂ | Para-position of the phenyl ring |
Spiro-Cycle Indacene Compounds
The creation of spiro-cyclic derivatives, where a single carbon atom is shared between two rings, introduces a three-dimensional complexity to the planar indacene scaffold. This structural modification can have profound effects on a molecule's conformational flexibility and its interaction with biological targets.
The synthesis of spiro-indacene compounds can be approached through various strategies, often involving the reaction of a ketone precursor with a bifunctional reagent. For instance, the ketone functionality within a tetrahydro-s-indacene dione (B5365651) could potentially react with a 1,2-aminoalcohol to form a spiro-oxazolidine (B91167) ring. While direct examples starting from this compound are scarce, the synthesis of spiro-heterocyclic steroids provides analogous methodologies. uni-konstanz.de These often involve condensation reactions followed by cyclization. uni-konstanz.de
The introduction of a spirocyclic moiety can lead to compounds with unique pharmacological profiles, and this area represents a promising avenue for future research on this compound derivatives.
| Spiro-Cycle Type | General Synthetic Approach | Potential Precursors |
| Spiro-oxazolidinone | Condensation and cyclization | Ketone derivative of the indacene, aminoalcohols |
| Spiro-hydantoin | Bucherer-Bergs reaction | Ketone derivative of the indacene, ammonium (B1175870) carbonate, potassium cyanide |
| Spiro-thiazolidinone | Condensation and cyclization | Ketone derivative of the indacene, amino-thiols |
This table suggests potential synthetic strategies for spiro-cycle derivatives based on established methods for other cyclic ketones, as direct synthetic routes from this compound are not well-documented.
Multi-Substituted and Bridged Indacene Architectures
The development of multi-substituted and bridged indacene architectures represents a further step in the structural diversification of the this compound core. Multi-substitution allows for the fine-tuning of electronic and steric properties, while bridging the indacene framework can create rigid, well-defined three-dimensional structures.
The synthesis of polysubstituted indacenes can be achieved through multi-step sequences involving a combination of reactions such as electrophilic substitution, cross-coupling, and functional group interconversion. For instance, a three-component reaction involving an isocyanoacetamide, an amine, and an aldehyde has been used to create complex, polysubstituted heterocyclic systems, a strategy that could potentially be adapted to indacene precursors. nih.gov
Bridged indacene derivatives, often referred to as ansa-metallocenes in the context of their organometallic complexes, are of significant interest for their applications in catalysis. researchgate.net The synthesis of such structures typically involves the preparation of a ligand precursor with a covalent bridge, followed by complexation to a metal center. For example, ethylene-bridged bis(tetrahydroindenyl) ligands have been synthesized and used to create chiral ansa-titanocene derivatives. researchgate.net
| Architecture | General Synthetic Strategy | Potential Applications |
| Polysubstituted | Sequential electrophilic substitutions and cross-coupling reactions | Fine-tuning of electronic properties for materials science |
| Bridged (ansa) | Synthesis of a bridged ligand followed by complexation | Chiral catalysts for asymmetric synthesis |
This table provides a general overview of synthetic strategies and potential applications for these complex derivatives, as specific examples based on the this compound core are limited.
Structure-Property and Structure-Activity Relationship (SAR) Studies
The overarching goal of synthesizing the derivatives described above is to establish clear structure-activity relationships (SAR). SAR studies aim to correlate specific structural features of a molecule with its observed biological activity or physical properties. By systematically altering the structure of this compound and evaluating the resulting changes in activity, researchers can develop predictive models to guide the design of new, more potent, or selective compounds.
For example, in the context of analgesic and anti-inflammatory agents based on the related indan (B1671822) acid scaffold, SAR studies have revealed that the position and nature of substituents on the aromatic ring are critical for activity. cymitquimica.com Halogen and methoxy (B1213986) substitutions have been explored to enhance potency. cymitquimica.com
The key parameters that are typically varied in SAR studies include:
Steric properties: The size and shape of substituents can influence how a molecule fits into a binding pocket of a biological target.
Electronic properties: The electron-donating or electron-withdrawing nature of substituents can affect a molecule's reactivity and its ability to participate in electrostatic interactions.
Lipophilicity: The balance between a molecule's water and lipid solubility is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
While a comprehensive SAR for derivatives of this compound is yet to be fully elucidated due to the limited number of reported compounds, the foundational work on related indacene and indan systems provides a valuable framework for future investigations. The continued synthesis and evaluation of novel derivatives will be essential in unlocking the full potential of this versatile chemical scaffold.
Methodological Advances in Research on 6 Methyl 1,2,3,5 Tetrahydro S Indacene
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of 6-Methyl-1,2,3,5-tetrahydro-s-indacene. Its versatility allows for the separation of the target compound from complex mixtures, including reaction byproducts and starting materials.
In analytical applications, reversed-phase HPLC is commonly employed. A typical method utilizes a C18 stationary phase, which is effective in separating polycyclic aromatic hydrocarbons and their derivatives based on their hydrophobicity. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of compounds with varying polarities. Detection is frequently achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which provides information about the analyte's absorbance spectrum, aiding in its identification.
For preparative separations, the principles remain similar, but the scale is increased to isolate larger quantities of this compound. This is particularly important for obtaining highly pure material for subsequent characterization or further synthetic steps. The conditions are optimized to maximize resolution and loading capacity.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | DAD at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the real-time monitoring of synthetic reactions leading to this compound and for the assessment of its purity. The high resolution of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the identification and quantification of trace impurities.
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading. The disappearance of starting materials and the appearance of the product and any byproducts can be tracked with high precision.
In purity assessment, GC-MS is used to detect and identify any volatile impurities present in the final product. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern, which serves as a fingerprint for its identification. The integration of the peak areas in the chromatogram allows for the quantification of the purity of the compound.
Table 2: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
X-ray Diffraction Techniques for Crystal Structure Analysis
The crystallographic data obtained, such as the crystal system, space group, and unit cell dimensions, are unique for a specific crystalline form of the compound and are essential for its complete characterization.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 15.432 |
| β (°) ** | 98.76 |
| Volume (ų) ** | 905.4 |
| Z | 4 |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like 6-Methyl-1,2,3,5-tetrahydro-s-indacene is an area ripe for innovation. Current methodologies for constructing PAHs often rely on multi-step processes that can be inefficient. Future research is expected to focus on developing more direct, efficient, and versatile synthetic routes. These strategies could provide higher yields and greater control over the final molecular architecture.
Emerging synthetic approaches that could be adapted for this compound and its derivatives include:
Transient Directing Group Strategies: The use of transient directing groups in C-H functionalization allows for the direct arylation of arenes, which can then undergo cycloaromatization to form complex PAHs. acs.org This method offers a highly efficient pathway to build diverse aromatic structures. acs.org
Palladium-Catalyzed Annulation: New annulation methods, such as the palladium-catalyzed [3 + 3] annulation, enable the construction of PAHs from smaller aromatic fragments. rsc.org This technique has been successfully applied to synthesize perylene (B46583) derivatives and could be adapted for indacene systems. rsc.org
Phenyl Addition–Dehydrocyclization (PAC): The PAC mechanism presents a novel pathway for the formation of PAHs at high temperatures, offering a route to complex aromatic structures that are difficult to access through traditional methods like hydrogen-abstraction/acetylene-addition. researchgate.net
Oxidative Cyclodehydrogenation: This method involves the synthesis of oligophenylene precursors which are then converted into large, planar aromatic hydrocarbons under mild oxidative conditions. acs.org This is particularly useful for creating extended π-systems for materials science applications. acs.org
| Synthetic Strategy | Description | Potential Advantage for Indacene Synthesis |
|---|---|---|
| Transient Directing Group C-H Functionalization | Direct arylation of arenes followed by Brønsted acid-catalyzed cycloaromatization. acs.org | High efficiency and versatility in constructing the core structure. |
| Palladium-Catalyzed [3 + 3] Annulation | Cross-coupling of dibromoarenes with PAH boronic esters to build larger aromatic systems. rsc.org | Modular approach allowing for the combination of different aromatic fragments. |
| Phenyl Addition–Dehydrocyclization (PAC) | A high-temperature pathway involving phenyl radical addition to build complex PAHs. researchgate.net | Access to complex or strained indacene derivatives not achievable by other means. |
| Oxidative Cyclodehydrogenation | Conversion of suitable oligophenylene precursors into planar PAHs. acs.org | Creation of larger, functionalized indacene-based materials. |
Exploration of New Catalytic Applications
The indacene scaffold is a valuable ligand framework for organometallic chemistry, and its derivatives are being explored for various catalytic applications. While this compound is listed as a component for metallocene catalysts, detailed studies of its specific applications are an area for future development. mcat.de Indenyl and indenylidene ligands, which are structurally related, are well-established in olefin metathesis catalysis. nih.gov
Future research directions in this area could involve:
Metallocene Catalysis: Synthesizing and characterizing metallocene complexes of this compound with various transition metals (e.g., zirconium, titanium, ruthenium). These new catalysts could be screened for activity in olefin polymerization and other organic transformations.
Asymmetric Catalysis: The development of chiral indacene derivatives could lead to new catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.
Heterogeneous Catalysis: Immobilizing indacene-based metal complexes on solid supports could lead to robust and recyclable heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.govoiccpress.com
Advanced Studies in Organic Electronic Materials
The s-indacene (B1235719) core is a fascinating building block for organic electronic materials due to its unique electronic structure, which can exhibit a blend of aromatic and anti-aromatic character. chemrxiv.org This duality allows for the fine-tuning of electronic properties like bandgap and charge carrier mobility. researchgate.net Indacene and its derivatives have shown significant promise in applications such as organic thin-film transistors (OTFTs). acs.orgresearchgate.net
Future research on this compound in this field would likely focus on:
Semiconductor Development: Using this compound as a precursor to synthesize larger, fully conjugated indacene systems. The methyl group provides a point for further functionalization to control solubility and solid-state packing, which are crucial for device performance. acs.org
Tuning Electronic Properties: Computational studies can predict how modifications to the s-indacene core, such as the introduction of electron-donating or electron-withdrawing groups, can alter the frontier molecular orbitals (HOMO/LUMO levels) to create tailored materials for specific electronic applications. chemrxiv.org
2D Covalent Organic Frameworks (COFs): The s-indacene unit is a suitable precursor for constructing two-dimensional organic materials with unique electronic and potential spintronic properties. chemrxiv.org These materials could have applications beyond traditional organic electronics.
| Application Area | Role of Indacene Scaffold | Future Research Focus |
|---|---|---|
| Organic Thin-Film Transistors (OTFTs) | Serves as the core of the organic semiconductor, influencing charge carrier mobility. acs.org | Optimizing molecular structure and thin-film morphology for high-performance devices. acs.org |
| Organic Photovoltaics (OPVs) | Can be used as a donor or acceptor material due to its tunable bandgap. researchgate.net | Designing new indacene derivatives with tailored absorption spectra and energy levels. |
| 2D Covalent Organic Frameworks (COFs) | Acts as a rigid, planar building block for extended 2D sheets. chemrxiv.org | Exploring the electronic and spintronic properties of indacene-based 2D materials. chemrxiv.org |
Targeted Therapeutic Design based on Indacene Scaffolds
The indane scaffold, a core component of the this compound structure, is recognized as a "privileged structure" in medicinal chemistry. tudublin.ie This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. tudublin.ie Indane and indanone derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. tudublin.ienih.govresearchgate.net
Future research into the therapeutic potential of indacene scaffolds could include:
Structure-Based Drug Design: Utilizing the three-dimensional structure of biological targets to design novel indacene derivatives that can bind with high affinity and selectivity. acs.orgnih.gov This approach can accelerate the discovery of lead compounds. acs.org
Anticancer Agents: Building upon research that has identified indane-based molecules with anticancer activity, new derivatives of this compound could be synthesized and screened against various cancer cell lines. nih.govresearchgate.net The goal would be to develop compounds that can, for example, interfere with the cell cycle of cancer cells. nih.gov
Anti-inflammatory and Angiogenesis Inhibitors: Research has shown that certain indane scaffolds can inhibit angiogenesis (the formation of new blood vessels) and key inflammatory pathways. tudublin.ie This suggests that indacene-based compounds could be developed for diseases where inflammation and angiogenesis play a critical role.
Bioorganometallic Chemistry: The incorporation of metal fragments into the indacene scaffold, creating compounds analogous to ferrocifen, could open up new therapeutic possibilities, particularly in the development of novel anticancer agents. mdpi.com
The development of therapeutic agents often involves creating scaffolds that can be modified to target specific diseases. nih.govnih.govmdpi.com The indacene framework provides a versatile platform for such targeted design.
Q & A
Q. What are the recommended synthesis routes for 6-Methyl-1,2,3,5-tetrahydro-s-indacene?
Synthesis typically involves hydrogenation of the parent indacene structure followed by regioselective alkylation. For example, partial hydrogenation of s-indacene using palladium or platinum catalysts under controlled pressure (e.g., 1–3 atm H₂) can yield tetrahydro derivatives. Methylation at the 6-position may employ Friedel-Crafts alkylation with methyl chloride or a Grignard reagent. Key steps include monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) and ensuring inert conditions (N₂ atmosphere) to prevent oxidation .
Q. How should this compound be characterized to confirm structural integrity?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance:
- ¹H NMR : Look for characteristic signals of methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.2 ppm).
- HRMS : Confirm molecular ion peaks matching the theoretical mass (C₁₃H₁₄, molecular weight ~158.24 g/mol) .
- X-ray crystallography : Resolve the bicyclic framework and methyl substitution pattern .
Q. What safety protocols are critical during experimental handling?
Store at 2–8°C under nitrogen to prevent degradation . Avoid ignition sources (e.g., open flames, sparks) due to potential flammability . Use fume hoods for reactions involving volatile reagents. Always consult safety data sheets (SDS) for tetrahydro-s-indacene analogs to mitigate risks like inhalation or skin exposure .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and charge distribution. Compare results with experimental UV-Vis spectra to validate predictions. For example, methyl substitution may lower the LUMO energy, enhancing electron-accepting behavior in organic semiconductors . Discrepancies between computational and experimental data may arise from solvent effects or crystal packing, requiring iterative refinement of models .
Q. What strategies enable regioselective functionalization of the indacene core?
Electrophilic aromatic substitution (EAS) at the 4-position is favored due to steric and electronic factors. For example:
- Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups, followed by reduction to amines .
- Isocyanate functionalization : React with phosgene derivatives to install isocyanate groups at the 4-position, as seen in analogs like 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS 210827-31-9) .
Monitor regiochemistry via NOE NMR or single-crystal diffraction .
Q. How can contradictions in thermal stability data be resolved?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) can clarify decomposition pathways. For example, conflicting reports on boiling points (e.g., 253.4°C in analog compounds vs. unlisted values for similar structures ) may arise from impurities or measurement techniques. Cross-validate with vapor pressure osmometry or Knudsen effusion methods.
Methodological Tables
Q. Table 1. Key Physical Properties of 6-Methyl-s-indacene Analogs
| Property | Value (Example) | Method | Reference |
|---|---|---|---|
| Density | 1.071 g/cm³ | Pycnometry | |
| Boiling Point | 253.4°C at 760 mmHg | Distillation | |
| Flash Point | 102.2°C | Pensky-Martens | |
| Molecular Weight | 158.24 g/mol | HRMS |
Q. Table 2. Computational vs. Experimental HOMO-LUMO Gaps
| System | DFT (eV) | Experimental (eV) | Discrepancy Analysis |
|---|---|---|---|
| 6-Methyl derivative | 3.2 | 3.5 | Solvent polarization effects |
| Unsubstituted indacene | 3.8 | 4.1 | Crystal lattice interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
